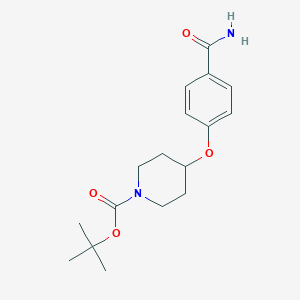

tert-Butyl-4-(4-Carbamoylphenoxy)piperidin-1-carboxylat

Übersicht

Beschreibung

Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (TBCPC) is an organic compound that has been studied for its potential applications in various scientific research fields. It is an aromatic amide derived from piperidine and is an important intermediate for the synthesis of many biologically active compounds. TBCPC has been studied for its potential applications in medicinal chemistry, biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von tert-Butyl-4-(4-Carbamoylphenoxy)piperidin-1-carboxylat

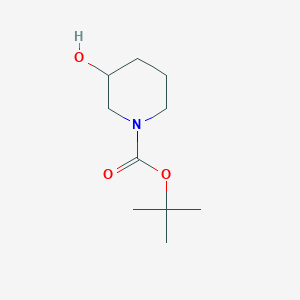

This compound: ist eine chemische Verbindung mit der Summenformel

C17H24N2O4 C_{17}H_{24}N_{2}O_{4} C17H24N2O4

und einem Molekulargewicht von 320,38 Da . Es wird hauptsächlich in der wissenschaftlichen Forschung als Baustein für verschiedene biochemische Anwendungen eingesetzt. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen wissenschaftlichen Bereichen.Arzneimittelforschung und -entwicklung

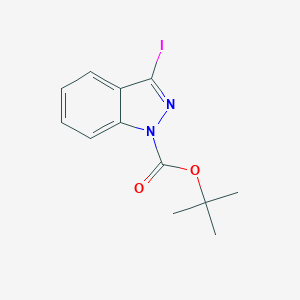

Diese Verbindung dient als entscheidendes Zwischenprodukt bei der Synthese neuer Pharmazeutika. Ihre Struktur lässt sich so verändern, dass neue Wirkstoffkandidaten mit potenziellen therapeutischen Anwendungen entdeckt werden können.

Gezielte Protein-Degradation

Die Verbindung wird als semi-flexibler Linker bei der Entwicklung von Proteolysis Targeting Chimeras (PROTACs) verwendet . PROTACs sind eine neue Klasse von Medikamenten, die krankheitsverursachende Proteine selektiv abbauen und so einen vielversprechenden Ansatz zur Behandlung verschiedener Krankheiten bieten.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in detail.

Biochemische Analyse

Biochemical Properties

Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their catalytic activity. This interaction can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and function .

Cellular Effects

Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .

Metabolic Pathways

Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments, leading to variations in its effects on cellular processes .

Subcellular Localization

The subcellular localization of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEPMWIIELZLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630192 | |

| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609781-33-1 | |

| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

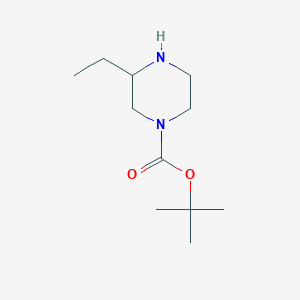

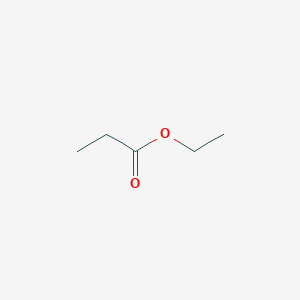

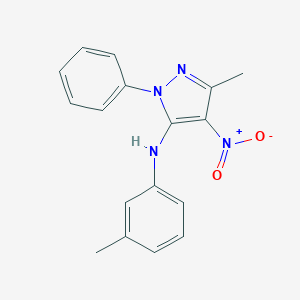

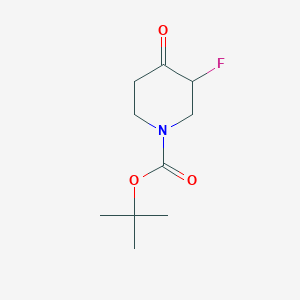

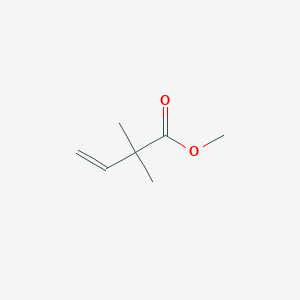

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)